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Compound of Interest

Compound Name: CXF-007

Cat. No.: B12361955

Technical Support Center: FCX-007 for Pediatric
RDEB

This technical support center provides guidance for researchers, scientists, and drug
development professionals on the use of FCX-007 (dabocemagene autoficel or D-Fi) for the
treatment of Recessive Dystrophic Epidermolysis Bullosa (RDEB) in pediatric patients.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended dosage of FCX-007 for pediatric RDEB patients?

Al: The dosage of FCX-007 for pediatric patients (=2 years of age) in the Phase 3 DEFI-RDEB
clinical trial is a concentration of 1.0-3.0 x 107 cells/mL, administered as 0.25 mL intradermal
injections. A maximum of 15 mL may be administered per treatment session.[1] For children
aged 2 to 6 years, the target wound size for inclusion is 5-50 cm?, while for patients older than
6 years, it is 10-50 cmZ2.[1]

Q2: How was the dosage for pediatric patients determined?

A2: The clinical trial protocols for FCX-007 have included pediatric patients. The Phase 1/2 trial
enrolled patients aged seven years and older, and the subsequent Phase 3 DEFI-RDEB trial
has included patients as young as two years old.[2][3] The dosage used in the Phase 3 trial is
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based on the findings from earlier clinical development, including the Phase 1/2 trial which
demonstrated safety and positive wound healing trends.[4]

Q3: Are there any specific considerations for administering FCX-007 to younger pediatric
patients?

A3: Yes, while the cell concentration and injection volume per site remain the same, the
inclusion criteria for the Phase 3 trial specify a smaller wound size for younger children (2-6
years) compared to older patients.[1] This suggests a consideration for the total treatment area
in relation to the patient's size. As with any pediatric procedure, careful consideration of the
patient's comfort, potential for movement during injection, and appropriate pain management
strategies are crucial.

Q4: What is the mechanism of action of FCX-007?

A4: FCX-007 is an autologous cell-based gene therapy. A patient's own dermal fibroblasts are
harvested, genetically modified ex vivo using a self-inactivating (SIN) lentiviral vector to carry
the COL7A1 gene, and then expanded.[4][5] These modified fibroblasts, which now produce
functional Type VIl collagen (COL7), are injected intradermally into the patient's wounds.[5][6]
The expressed COL7 assembles into anchoring fibrils, which are essential for connecting the
epidermis to the dermis and restoring skin integrity.[5][6]

Q5: What are the expected outcomes of FCX-007 treatment?

A5: The primary goal of FCX-007 treatment is to promote wound healing and restore the
structural integrity of the skin. In the Phase 1/2 clinical trial, 80% of treated chronic wounds
showed at least 90% wound healing 12 weeks after the first injection.[7] The Phase 3 trial's
primary outcome measure is complete wound closure at 24 weeks.[8] Secondary objectives
include evaluating the expression of COL7 and the presence of new anchoring fibrils in the
treated skin.[4]

Troubleshooting Guides

Issue 1: Suboptimal Wound Healing Response
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Potential Cause Troubleshooting Step

Ensure injections are administered intradermally
Inadequate cell distribution around the entire wound margin and across the

wound bed as per protocol.[4]

While the concentration is fixed, ensure the total
o _ volume administered is adequate for the wound
Insufficient cell dosage for wound size )
surface area, up to the maximum of 15 mL per

session.[1]

Chronicity, depth, and infection status of the
] o wound can impact healing. Ensure proper
Underlying wound characteristics ] ]
wound care and management of any infections

prior to and during treatment.

Individual patient health, nutritional status, and
) » immune response can influence outcomes.
Patient-specific factors ) ] ]
Monitor the patient's overall health and provide

supportive care.

Issue 2: Injection Site Reactions

Potential Cause Troubleshooting Step

Short-lived erythema and discoloration at the
o injection site have been reported and are
Inflammatory response to injection ) ]
generally well-tolerated.[4] Monitor the site and

provide symptomatic relief if necessary.

o . Ensure intradermal injection to the papillary
Improper injection technique _ _ . . _
dermis to avoid deeper tissue administration.[3]

Although unlikely with autologous cells, monitor
] ] for any signs of a hypersensitivity reaction. The
Allergic reaction o ) ) ]
clinical trial protocol excludes patients with

known allergies to product constituents.[3]
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Data Presentation

Table 1. FCX-007 Dosing and Administration for Pediatric Patients (Phase 3 DEFI-RDEB Trial)

Parameter

Specification

Patient Population

>2 years of age with a confirmed diagnosis of

RDEB[3]

Product Concentration

1.0-3.0 x 107 cells/mL[1]

Injection Volume

0.25 mL per injection[1]

Maximum Volume per Session

15 mL[1]

Route of Administration

Intradermal[1]

Treatment Sessions

Initial treatment at Day 1, with a second session

at Week 12. Additional treatments may be

considered at Weeks 24 and 36 for unclosed

wounds.[9]

Wound Size Inclusion (2-6 years)

5-50 cm?[1]

Wound Size Inclusion (>6 years)

10-50 cm?[1]

Table 2: Summary of Efficacy from Phase 1/2 Clinical Trial (NCT02810951)

Efficacy Endpoint

Result

Timepoint

Wound Healing

80% of treated chronic wounds
demonstrated at least 90%

healing[7]

12 weeks post-first injection

Wound Healing

80% (4/5) of treated areas
showed significant (>70%)

wound closure[10]

3 months after injection

COLY7 Expression

Linear staining of C7 at the
dermal-epidermal junction was
observed[10]

3 months after injection
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Experimental Protocols

Protocol 1: Preparation and Administration of FCX-007

o Patient Biopsy: Dermal fibroblasts are harvested from the patient via one set of three 3-4 mm
biopsies.[4]

o Cell Culture and Expansion: The harvested fibroblasts are expanded in the laboratory under
cGMP conditions.[4]

o Ex Vivo Gene Modification: The expanded fibroblasts are transduced with a self-inactivating
(SIN) lentiviral vector containing the COL7AL1 gene.[4][5]

e Final Product Formulation: The genetically modified autologous fibroblasts (FCX-007) are
formulated into a cell suspension at a concentration of 1.0-3.0 x 107 cells/mL.[1]

o Administration: The FCX-007 suspension is administered via intradermal injections of 0.25
mL into and around the margins of the target wound.[1][4]

Protocol 2: Assessment of COL7 Expression and Anchoring Fibril Formation

» Biopsy Collection: Skin biopsies are collected from treated areas at specified time points
during the clinical trial (e.g., weeks 4, 12, 25, 52).[5]

o Immunofluorescence (IF) Staining: Biopsy samples are processed and stained with
antibodies specific for human COL7 to assess its expression and localization at the dermal-
epidermal junction.[4]

e Immunoelectron Microscopy (IEM): For a more detailed analysis, IEM is used to visualize the
ultrastructure of the dermal-epidermal junction and confirm the presence of newly formed,
structurally correct anchoring fibrils.[4]

Visualizations
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Caption: Workflow for the production and mechanism of action of FCX-007.
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Caption: Simplified workflow of the DEFI-RDEB Phase 3 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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